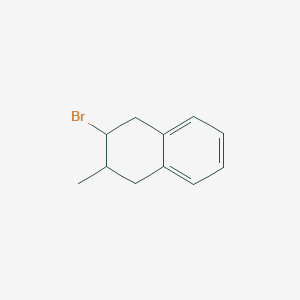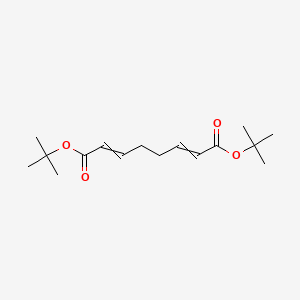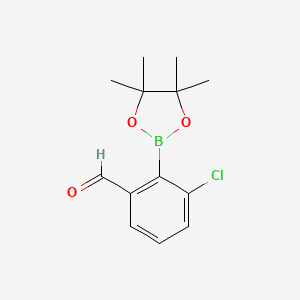
2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Br It is a derivative of tetrahydronaphthalene, where a bromine atom and a methyl group are substituted at the 2 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 3-methyl-1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 3-Methyl-1,2,3,4-tetrahydronaphthalene derivatives with different functional groups.
Oxidation: 3-Methyl-1,2,3,4-tetrahydronaphthalenone or 3-methyl-1,2,3,4-tetrahydronaphthalene carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydronaphthalene.
科学的研究の応用
2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
類似化合物との比較
2-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group at the 3 position.
3-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the bromine atom at the 2 position.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any substitutions.
特性
CAS番号 |
652977-98-5 |
|---|---|
分子式 |
C11H13Br |
分子量 |
225.12 g/mol |
IUPAC名 |
2-bromo-3-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-5,8,11H,6-7H2,1H3 |
InChIキー |
XVVOBIGAEJAWLL-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2CC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)



![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)


